molecular formula C29H35F3N8O5S B605307 N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid CAS No. 2130958-55-1

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

Cat. No.: B605307
CAS No.: 2130958-55-1
M. Wt: 664.7 g/mol
InChI Key: WDPGHXINXNBHAS-UHFFFAOYSA-N
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Description

Alflutinib (mesylate), also known as Furmonertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target and inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This compound is primarily used in the treatment of non-small cell lung carcinoma, particularly in patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors .

Mechanism of Action

Target of Action

AST2818 mesylate, also known as Alflutinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . EGFR is a protein that helps cells grow and divide. When mutated, it can lead to uncontrolled cell growth, a hallmark of cancer.

Mode of Action

AST2818 mesylate interacts with its targets (EGFR mutations) by irreversibly binding to them . This binding inhibits the activity of the EGFR proteins, preventing them from sending signals that trigger cell division and growth. As a result, the growth of cancer cells is slowed or stopped.

Biochemical Pathways

The primary biochemical pathway affected by AST2818 mesylate is the EGFR signaling pathway . By inhibiting the activity of mutated EGFR proteins, AST2818 mesylate disrupts the signaling that promotes cell proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease.

Pharmacokinetics

AST2818 mesylate is primarily metabolized by CYP3A4, a key enzyme in drug metabolism . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of the cytochrome P450 (CYP) enzyme . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, and the concentration of drug-related substances in the brain was slightly higher than that in plasma at 4 hours after dose administration, indicating blood–brain barrier penetration .

Result of Action

The molecular and cellular effects of AST2818 mesylate’s action primarily involve the inhibition of cell growth and division. By blocking the signals that trigger these processes, AST2818 mesylate can effectively slow or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of AST2818 mesylate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the pharmacokinetics of AST2818 mesylate . Given that AST2818 mesylate is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during AST2818 mesylate treatment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alflutinib (mesylate) involves multiple steps, including the formation of a trifluoroethoxypyridine-based structure. The key steps in the synthesis include:

  • Formation of the pyridine ring.
  • Introduction of the trifluoroethoxy group.
  • Coupling reactions to introduce the necessary functional groups for epidermal growth factor receptor inhibition.

Industrial Production Methods: Industrial production of Alflutinib (mesylate) involves optimizing the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Alflutinib (mesylate) undergoes several types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Alflutinib (mesylate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Gefitinib
  • Erlotinib
  • Osimertinib
  • Afatinib

Comparison: Alflutinib (mesylate) is unique in its ability to selectively inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This makes it particularly effective in treating patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors. Compared to similar compounds, Alflutinib (mesylate) has a relatively wide safety window and desirable antitumor efficacy .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGHXINXNBHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130958-55-1
Record name Alflutinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURMONERTINIB MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

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